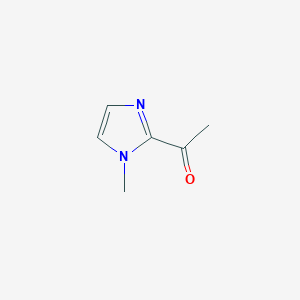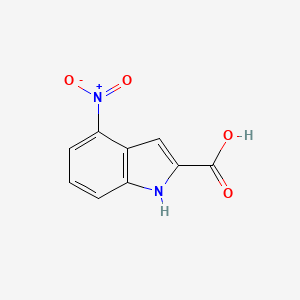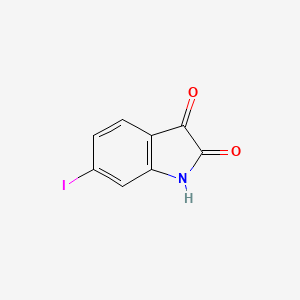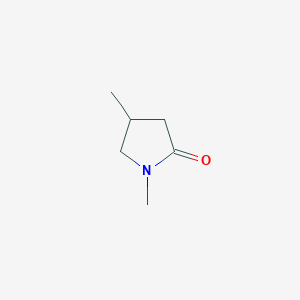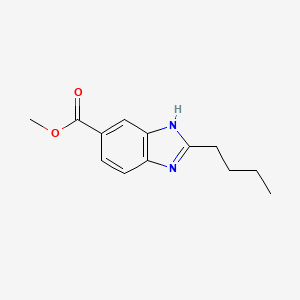
methyl 2-butyl-1H-1,3-benzodiazole-6-carboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“Methyl 2-butyl-1H-1,3-benzodiazole-6-carboxylate” is an organic compound with the molecular formula C13H16N2O2 . It belongs to the class of organic compounds known as benzimidazoles, which are organic compounds containing a benzene ring fused to an imidazole ring .
Molecular Structure Analysis
The InChI code for “methyl 2-butyl-1H-1,3-benzodiazole-6-carboxylate” is 1S/C13H16N2O2/c1-3-4-5-12-14-10-7-6-9 (13 (16)17-2)8-11 (10)15-12/h6-8H,3-5H2,1-2H3, (H,14,15) . This code provides a specific description of the molecule’s structure, including the arrangement of atoms and bonds.Aplicaciones Científicas De Investigación
Synthesis and Characterization
- Methyl 2-butyl-1H-1,3-benzodiazole-6-carboxylate is a compound that may be synthesized via various chemical reactions. For instance, compounds like 1,3-dialkylimidazolium-2-carboxylates have been utilized in carboxylation reactions to transfer the CO2 moiety to benzoylacetone and methanol, leading to the synthesis of benzoylacetate and monoalkylcarbonate anions, respectively. Such reactions are pivotal for applications in organic synthesis and the creation of halogen-free ionic liquids (Tommasi & Sorrentino, 2005).
Crystallography and Material Properties
- Crystallographic studies provide insights into the structural properties of related benzodiazole derivatives. For example, tert-Butyl 2-amino-1H-1,3-benzodiazole-1-carboxylate was characterized using various spectroscopic methods and single-crystal X-ray diffraction, revealing its orthorhombic lattice and the molecular arrangement stabilized by intermolecular interactions. Such studies are essential for understanding the material properties and potential applications of these compounds (Singh, Kant, & Agarwal, 2016).
Potential Antitumor Agents
- Benzimidazole derivatives, closely related to methyl 2-butyl-1H-1,3-benzodiazole-6-carboxylate, have been synthesized and evaluated for their antitumor properties. Novel methyl 1-(5-tert-butyl-1H-pyrazol-3-yl)-2-(aryl)-1H-benzo[d]imidazole-5-carboxylates were created and tested by the US National Cancer Institute for their ability to inhibit different human tumor cell lines, showing promise as antitumor agents (Abonía et al., 2011).
Environmental Degradation Studies
- Benzotriazoles, which share structural similarities with methyl 2-butyl-1H-1,3-benzodiazole-6-carboxylate, have been extensively studied for their environmental persistence and degradation mechanisms. These studies are crucial for assessing the environmental impact of such compounds and their derivatives (Huntscha et al., 2014).
Corrosion Inhibition
- Alkyl esters derived from carboxybenzotriazole, similar in structure to methyl 2-butyl-1H-1,3-benzodiazole-6-carboxylate, have been examined as inhibitors for copper corrosion. These studies are essential for developing new materials that can prevent metal corrosion, thereby extending the life of metal components in various industrial applications (Huynh et al., 2002).
Safety And Hazards
The compound is associated with several hazard statements including H302, H312, and H332, indicating that it may be harmful if swallowed, in contact with skin, or if inhaled . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapours/spray and washing hands thoroughly after handling .
Propiedades
IUPAC Name |
methyl 2-butyl-3H-benzimidazole-5-carboxylate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16N2O2/c1-3-4-5-12-14-10-7-6-9(13(16)17-2)8-11(10)15-12/h6-8H,3-5H2,1-2H3,(H,14,15) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NTAJPXKGAMPIHG-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC1=NC2=C(N1)C=C(C=C2)C(=O)OC |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16N2O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20563369 |
Source


|
| Record name | Methyl 2-butyl-1H-benzimidazole-6-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20563369 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
232.28 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
methyl 2-butyl-1H-1,3-benzodiazole-6-carboxylate | |
CAS RN |
127007-36-7 |
Source


|
| Record name | Methyl 2-butyl-1H-benzimidazole-6-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20563369 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.






